glutaryl-CoA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

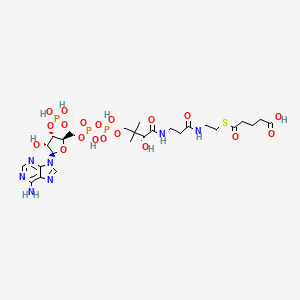

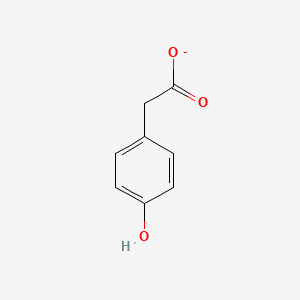

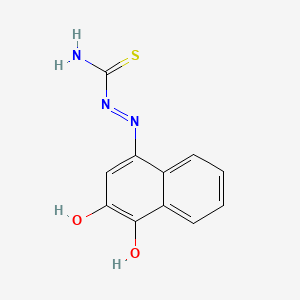

Glutaryl-CoA is an omega-carboxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with one of the carboxy groups of glutaric acid. It has a role as a mouse metabolite. It derives from a coenzyme A. It is a conjugate acid of a this compound(5-).

Applications De Recherche Scientifique

Enzyme Mechanisms and Interactions

- Enzymatic Activities : Glutaryl-CoA dehydrogenase (GCD) is involved in the oxidative decarboxylation of this compound to crotonyl-CoA. This enzyme exhibits unique properties compared to other members of the acyl-CoA dehydrogenase family, including intrinsic enoyl-CoA hydratase activity and a rapid hydration rate of glutaconyl-CoA (Westover, Goodman, & Frerman, 2001). Additionally, the kinetic mechanism of GCD indicates that the release of crotonyl-CoA is the major rate-determining step in its steady-state turnover (Rao, Albro, Dwyer, & Frerman, 2006).

Metabolic Diseases and Genetic Studies

- This compound Dehydrogenase Deficiency : this compound dehydrogenase deficiency, a metabolic disorder, is characterized by elevated levels of glutaric acid and its metabolites, causing white matter degeneration. This is attributed to the apoptosis of immature oligodendrocytes triggered by these metabolites (Gerstner et al., 2005). Newborn screening for GCDH deficiency combined with intensive management has proven effective in preventing the onset of encephalopathic crises (Kölker et al., 2007). Furthermore, an international study showed that early diagnosis and treatment with l-carnitine and a lysine-restricted diet significantly improve the outcome for patients with GCDH deficiency (Kölker et al., 2006).

Biochemical and Molecular Insights

- Biochemical Characterization : The biochemical properties of this compound dehydrogenase, including its interaction with electron transfer flavoprotein (ETF) and its pH stability and optimum, have been characterized in various studies, highlighting its role in metabolic pathways (Husain & Steenkamp, 1986).

- Molecular Structure and Mutations : Structural analysis of human GCD with and without substrates provides insights into the mechanisms of dehydrogenation and decarboxylation reactions. Crystal structures suggest a plausible mechanism for these reactions, which is crucial for understanding the enzyme's function and the impact of pathogenic mutations (Fu, Wang, Paschke, Rao, Frerman, & Kim, 2004).

Clinical Implications and Management Strategies

- Management of this compound Dehydrogenase Deficiency : Recommendations for diagnosing and managing individuals with glutaric aciduria type I (GA-I) caused by GCDH deficiency have been proposed, emphasizing early detection and treatment protocols (Boy et al., 2017).

Propriétés

Numéro CAS |

3131-84-8 |

|---|---|

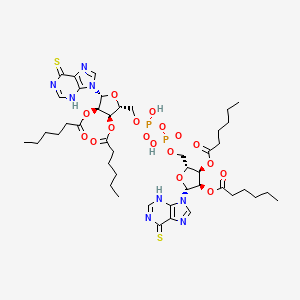

Formule moléculaire |

C26H42N7O19P3S |

Poids moléculaire |

881.6 g/mol |

Nom IUPAC |

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoic acid |

InChI |

InChI=1S/C26H42N7O19P3S/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33/h12-14,19-21,25,38-39H,3-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t14-,19-,20-,21+,25-/m1/s1 |

Clé InChI |

SYKWLIJQEHRDNH-CKRMAKSASA-N |

SMILES isomérique |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O |

SMILES canonique |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O |

Pictogrammes |

Irritant |

Synonymes |

coenzyme A, glutaryl- glutaryl-CoA glutaryl-coenzyme A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(3-fluoropyridin-4-yl)amino]-3-methylindol-5-yl] N-methylcarbamate](/img/structure/B1229455.png)

![(1R,9R,13R)-10-(furan-3-ylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1229467.png)

![6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,7,9,13-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B1229474.png)